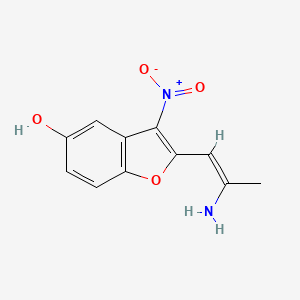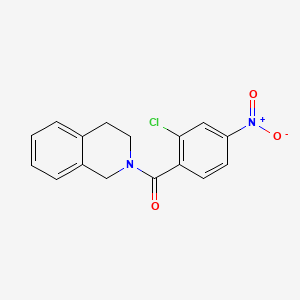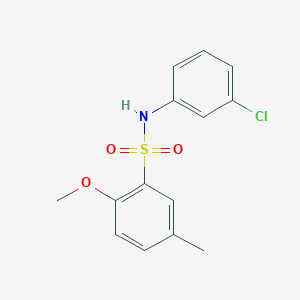
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol, also known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. ANB-NOS is a derivative of benzofuran and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
科学研究应用
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been found to have various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
作用机制
The mechanism of action of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer development and progression.
实验室实验的优点和局限性
One advantage of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol for lab experiments is its stability and solubility in water, which makes it easy to handle and administer. This compound also has a relatively low toxicity, which makes it a safer alternative to other chemicals that are used in biological experiments. However, one limitation of this compound is its low yield in the synthesis process, which can make it expensive and time-consuming to produce.
未来方向
There are several future directions for the research and development of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol. One area of focus is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another area of focus is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapeutic interventions. Additionally, there is potential for the development of this compound as a diagnostic tool for the detection of cancer and other diseases.
合成方法
The synthesis of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol involves the condensation of 2-nitroresorcinol with allylamine, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the nitration of the amine group using nitric acid to produce this compound. The overall yield of the synthesis is approximately 40%.
属性
IUPAC Name |
2-[(Z)-2-aminoprop-1-enyl]-3-nitro-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(12)4-10-11(13(15)16)8-5-7(14)2-3-9(8)17-10/h2-5,14H,12H2,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCYOFXPNSIAL-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)


![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)

![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
